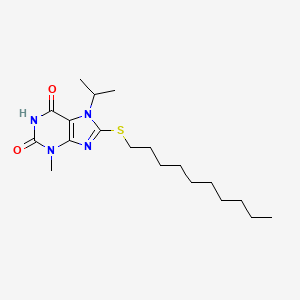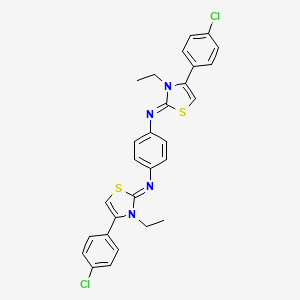
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: is a chemical compound with the following properties:
Linear Formula: C19H32N4O2S
CAS Number: 330182-50-8
Molecular Weight: 380.556 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through organic synthesis. Researchers typically use specialized methods to construct the purine ring system and introduce the decylsulfanyl and isopropyl substituents.
Reaction Conditions::- The specific reaction conditions may vary, but typical steps involve cyclization reactions, sulfur incorporation, and alkylations.
- Precursors such as 7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione and decylthiol are used.
- Catalysts and solvents play crucial roles in achieving the desired product.
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its rarity and specialized applications.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: The decylsulfanyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on the specific reaction conditions and the functional groups involved. Potential products include sulfoxides, sulfones, and alkylated derivatives.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its rarity.
Mécanisme D'action
The exact mechanism of action remains elusive, but it likely interacts with cellular targets, affecting metabolic pathways or signaling cascades. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
8-Decylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: (CAS: 316360-15-3)
8-Decylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: (CAS: 370077-27-3)
8-Decylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione: (CAS: 368889-39-8)
These compounds share structural similarities but differ in alkyl chain length and substitution patterns
Propriétés
Formule moléculaire |
C19H32N4O2S |
|---|---|
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
8-decylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-11-12-13-26-19-20-16-15(23(19)14(2)3)17(24)21-18(25)22(16)4/h14H,5-13H2,1-4H3,(H,21,24,25) |
Clé InChI |
PNFSQQOLVWEICD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)

![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)

![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)





![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)
